molecular formula C19H23BrN2O2 B11132291 2-(5-bromo-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11132291
M. Wt: 391.3 g/mol
InChI Key: DPTPQBWAUBHMMH-UHFFFAOYSA-N
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Description

1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features both an indole and a decahydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE likely involves multiple steps, including the formation of the decahydroisoquinoline and indole rings, followed by their coupling.

    Formation of Decahydroisoquinoline: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon.

    Formation of Indole: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reaction: The final step would involve coupling the two moieties through a suitable linker, which may require the use of reagents like coupling agents (e.g., EDC, DCC) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to remove the bromine atom or to reduce the indole ring using reducing agents like LiAlH4.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, and conditions like heating or the use of catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural features.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on its biological target. For instance, if it acts on a specific enzyme or receptor, it might inhibit or activate it through binding interactions. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of bromine.

    1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom might confer unique reactivity or biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(5-bromoindol-1-yl)ethanone

InChI

InChI=1S/C19H23BrN2O2/c20-16-4-5-17-14(11-16)6-9-21(17)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2

InChI Key

DPTPQBWAUBHMMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=CC(=C4)Br)O

Origin of Product

United States

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